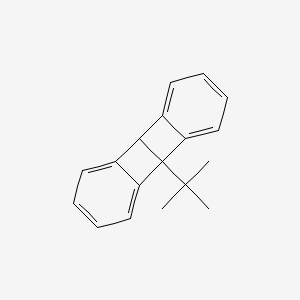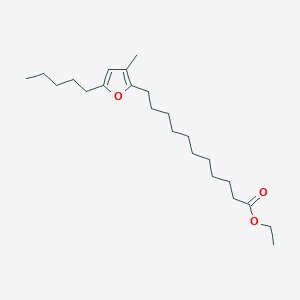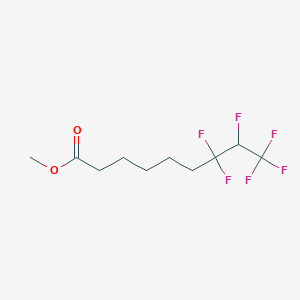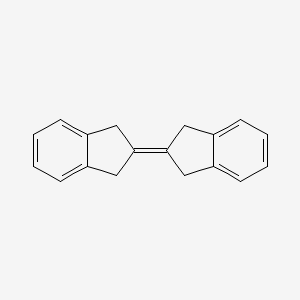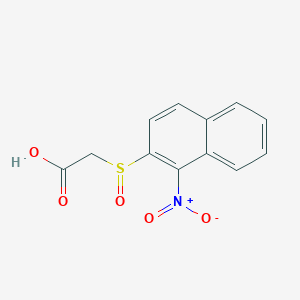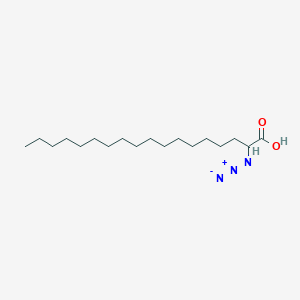
2-Azidooctadecanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Azidooctadecanoic acid: is an organic compound that contains an azide functional group attached to an octadecanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azidooctadecanoic acid typically involves the conversion of 2-bromo-octadecanoic acid to the azide derivative. This can be achieved by treating 2-bromo-octadecanoic acid with sodium azide in an aqueous dioxane solution . The reaction conditions generally require moderate temperatures and careful handling due to the reactive nature of azides.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The scalability of the process depends on the availability of starting materials and the efficiency of the conversion process.
Chemical Reactions Analysis
Types of Reactions
2-Azidooctadecanoic acid undergoes various chemical reactions, including:
Reduction: The azide group can be reduced to an amine using hydrogenation or the Staudinger reaction.
Substitution: The azide group can participate in nucleophilic substitution reactions, often replacing halides or other leaving groups.
Cycloaddition: The azide group can react with alkynes in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form triazoles.
Common Reagents and Conditions
Hydrogenation: Catalysts such as palladium on carbon (Pd/C) are commonly used for the reduction of azides to amines.
Staudinger Reaction: Triphenylphosphine (PPh3) is used to convert azides to amines under mild conditions.
CuAAC: Copper(I) catalysts are used for the cycloaddition of azides with alkynes.
Major Products
Amines: Reduction of the azide group yields the corresponding amine.
Triazoles: Cycloaddition with alkynes produces triazole derivatives, which are valuable in various applications.
Scientific Research Applications
2-Azidooctadecanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Azidooctadecanoic acid primarily involves its reactivity as an azide. The azide group can undergo reduction, substitution, and cycloaddition reactions, leading to the formation of various functional groups and compounds. These reactions are facilitated by the azide’s ability to act as a nucleophile or participate in cycloaddition reactions, forming stable products such as amines and triazoles .
Comparison with Similar Compounds
Similar Compounds
2-Azido-2-methylcyclohexanone: Another azide-containing compound used in similar synthetic applications.
Phenyl azide: A simpler azide compound used in organic synthesis and click chemistry.
2-Azido-2-deoxy sugars: Used in carbohydrate chemistry and glycosylation reactions.
Uniqueness
2-Azidooctadecanoic acid is unique due to its long aliphatic chain, which imparts distinct physical and chemical properties compared to other azides. This makes it particularly useful in applications requiring hydrophobic interactions or long-chain modifications.
Properties
CAS No. |
73942-18-4 |
|---|---|
Molecular Formula |
C18H35N3O2 |
Molecular Weight |
325.5 g/mol |
IUPAC Name |
2-azidooctadecanoic acid |
InChI |
InChI=1S/C18H35N3O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18(22)23)20-21-19/h17H,2-16H2,1H3,(H,22,23) |
InChI Key |
ORTIBQXARSGMPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(C(=O)O)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




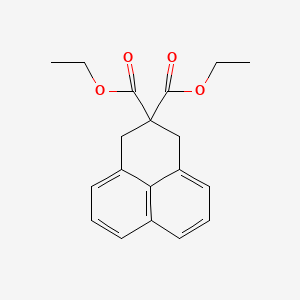
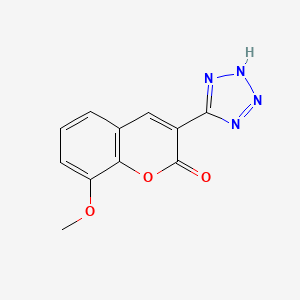
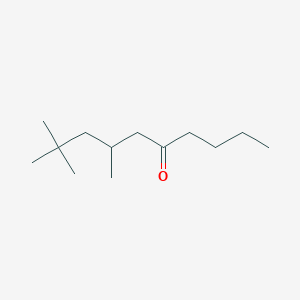
![{2-[(Prop-2-yn-1-yl)oxy]ethoxy}benzene](/img/structure/B14451818.png)
![butyl N-[1-(butoxycarbonylamino)-2-oxo-2-(prop-2-enylamino)ethyl]carbamate](/img/structure/B14451826.png)
![1,1'-[Methylenebis(oxy)]bis(2-methylpropan-2-amine)](/img/structure/B14451831.png)
